

An In-depth Technical Guide to Dota-4AMP: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Dota-4AMP

Cat. No.: B12365324

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This guide provides a comprehensive overview of **Dota-4AMP**, a bifunctional chelator with significant applications in medical imaging and therapy. We will delve into its chemical structure, key quantitative data, experimental protocols, and its role in advanced biomedical strategies.

Chemical Structure and Identification

Dota-4AMP, chemically known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrakis(acetamido-methylenephosphonic acid), is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The core structure consists of a 12-membered tetraaza ring, where each of the four nitrogen atoms is functionalized with an acetamido-methylenephosphonic acid arm. This unique structure allows for the stable chelation of various metal ions, particularly lanthanides, making it a valuable tool in the development of diagnostic and therapeutic agents.

Key Identifiers:

- Chemical Formula: $C_{20}H_{44}N_8O_{16}P_4 \cdot 2H_2O \cdot HBr$ [1]

- CAS Number: 254444-71-8[1]
- SMILES (Simplified Molecular Input Line Entry System): O=P(O)(O)CN(CCN(CC(NCP(O)(O)=O)=O)CCN(CC(NCP(O)(O)=O)=O)CCN(CC(NCP(O)(O)=O)=O)CC1)CC1=O

Quantitative Data

The utility of **Dota-4AMP** and its metal complexes is underscored by their physicochemical properties. The following table summarizes key quantitative data for Gd(**Dota-4AMP**), a gadolinium-based complex of **Dota-4AMP** used as a pH-responsive MRI contrast agent.

Parameter	Value	Conditions	Reference
Maximum Relaxivity (r1)	~10 mM ⁻¹ s ⁻¹	at pH 6, 20 MHz, 25 °C	
Relaxivity (r1)	5.3 mM ⁻¹ s ⁻¹	"high pH" species	
Conjugated Relaxivity (r1)	up to 25 mM ⁻¹ s ⁻¹	Conjugated to a G5-PAMAM dendrimer	

Experimental Protocols

General Synthesis of DOTA-tetraamide Derivatives

The synthesis of DOTA-tetraamide compounds, such as **Dota-4AMP**, can be challenging, especially with bulky substituents. A common and effective methodology involves the coupling of DOTA with an appropriate amine-containing reagent.[2][3]

Materials:

- DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (Dimethylformamide)

- Amine-containing reagent (for **Dota-4AMP**, this would be an aminomethylenephosphonic acid derivative)

Procedure:

- Suspend DOTA in DMF.
- Add HBTU (4 equivalents) and DIPEA (6 equivalents) to the suspension.
- Stir the reaction mixture at room temperature for 5 minutes.
- Add the protected amine-containing derivative (4 equivalents) and additional DIPEA (up to 4 equivalents if the amine is a salt).
- Stir the reaction mixture at room temperature overnight.
- Purify the product using appropriate chromatographic techniques.

Radiolabeling for Pre-targeting Applications

Dota-4AMP is often used in conjunction with radionuclides for imaging and therapy. The following is a general protocol for radiolabeling DOTA-conjugated molecules.

Materials:

- **Dota-4AMP** conjugated to a targeting moiety (e.g., an antibody or peptide)
- Radionuclide of choice (e.g., ^{68}Ga , ^{177}Lu , ^{90}Y) in a suitable buffer
- Heating block or water bath

Procedure:

- Dissolve the DOTA-conjugate in a metal-free buffer (e.g., ammonium acetate or sodium acetate) to a desired concentration.
- Add the radionuclide solution to the DOTA-conjugate solution.

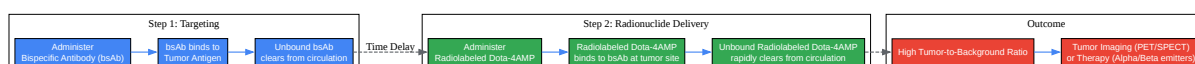
- Adjust the pH of the reaction mixture to the optimal range for the specific radionuclide (typically between 4.0 and 5.5).
- Incubate the reaction mixture at an elevated temperature (e.g., 80-95°C) for a specified time (typically 15-30 minutes).
- Assess the radiolabeling efficiency using techniques such as radio-TLC or radio-HPLC.
- If necessary, purify the radiolabeled conjugate to remove any free radionuclide.

Applications in Tumor Pre-targeting

Dota-4AMP is a key component in pre-targeting strategies for cancer imaging and therapy.[4] This multi-step approach aims to improve the therapeutic index of radiopharmaceuticals by separating the delivery of the targeting molecule from the delivery of the radionuclide.

The Pre-targeting Workflow

The pre-targeting strategy involves a sequence of administrations to concentrate radioactivity at the tumor site while minimizing exposure to healthy tissues.



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Caption: The pre-targeting workflow using a bispecific antibody and radiolabeled **Dota-4AMP**.

Mechanism of Action

- **Bispecific Antibody Administration:** A bispecific antibody (bsAb) is first administered to the patient. This antibody has two different binding sites: one that recognizes a tumor-associated antigen and another that binds to the **Dota-4AMP** chelator.

- **Tumor Accumulation and Clearance:** The bsAb circulates in the body and accumulates at the tumor site by binding to the tumor antigens. A sufficient amount of time is allowed for the unbound bsAb to clear from the bloodstream and non-target tissues.
- **Radiolabeled **Dota-4AMP** Administration:** Subsequently, **Dota-4AMP**, chelated with a diagnostic or therapeutic radionuclide, is administered.
- **In Vivo "Click" Reaction:** The radiolabeled **Dota-4AMP** rapidly circulates and binds with high affinity to the bsAb that is already localized at the tumor.
- **Rapid Clearance of Unbound Agent:** Any unbound radiolabeled **Dota-4AMP** is quickly cleared from the body through the renal system due to its small size.
- **Enhanced Imaging or Therapy:** This process results in a high concentration of the radionuclide at the tumor site and a very low concentration in healthy tissues, leading to a significantly improved tumor-to-background ratio for imaging or a more potent and less toxic therapeutic effect. This strategy has been explored with various radionuclides for both imaging (e.g., PET with ^{68}Ga) and therapy (e.g., with alpha or beta emitters like ^{177}Lu or ^{90}Y).

Conclusion

Dota-4AMP is a versatile and powerful tool in the field of radiopharmaceuticals. Its robust chelating properties, combined with its utility in innovative strategies like tumor pre-targeting, make it a subject of ongoing research and development for creating more effective and safer diagnostic and therapeutic agents for cancer and other diseases. The detailed understanding of its chemical structure, quantitative properties, and mechanisms of action is crucial for scientists and researchers working towards the next generation of targeted medical treatments.

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